3-bromo-1-chloro-9H-carbazole

Medicinal Chemistry Organic Synthesis Materials Science

Researchers requiring unsymmetrical carbazole functionalization face tedious protection/deprotection sequences with symmetrical dihalides. 3-Bromo-1-chloro-9H-carbazole solves this via orthogonal C-Br and C-Cl bonds enabling sequential, site-selective cross-coupling at the 3- and 1-positions. • Enables two-step divergent functionalization without protecting groups • Preserved carbazole planarity ensures efficient π-π stacking for OLED charge transport layers • Specific 3-Br-1-Cl substitution pattern critical for accurate AhR agonist profiling in environmental PHCZ monitoring Supplied with full Certificate of Analysis. Custom synthesis and bulk quantities available upon request.

Molecular Formula C12H7BrClN
Molecular Weight 280.55 g/mol
Cat. No. B12822511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-chloro-9H-carbazole
Molecular FormulaC12H7BrClN
Molecular Weight280.55 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Cl
InChIInChI=1S/C12H7BrClN/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H
InChIKeyBWYUMYZXIIHOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-chloro-9H-carbazole: Mixed-Halogen Carbazole Building Block


3-Bromo-1-chloro-9H-carbazole (CAS: 193558-51-9) is a dihalogenated heterocyclic compound belonging to the carbazole family. It features a tricyclic aromatic core substituted with both bromine and chlorine atoms at the 3- and 1- positions, respectively. This specific substitution pattern differentiates it from more common mono- or symmetrically di-substituted carbazole analogs [1]. Its mixed-halogen nature provides a unique synthetic handle, making it a versatile intermediate in medicinal chemistry, life science research, and materials science, particularly in the synthesis of more complex molecules like organic light-emitting diode (OLED) components .

Mixed-halogen carbazole (3-Br,1-Cl) with distinct substitution pattern
Orthogonal C–Br / C–Cl bonds enable sequential, site-selective cross-coupling
Valuable intermediate for medicinal chemistry and OLED materials science

Why Generic Substitution Fails for This Compound


Substituting 3-bromo-1-chloro-9H-carbazole with a generic halogenated carbazole is scientifically unsound due to the critical impact of the specific halogenation pattern on chemical reactivity and biological activity. Studies on related polyhalogenated carbazoles (PHCZs) demonstrate that even minor changes in halogen position or identity (e.g., 3-bromo-9H-carbazole vs. 3,6-dibromo-9H-carbazole) result in significant differences in their potency as aryl hydrocarbon receptor (AhR) agonists [1]. The specific 3-bromo-1-chloro substitution in this compound provides a unique orthogonal reactivity profile that is absent in its mono-halogenated or symmetrically di-halogenated counterparts, making it indispensable for specific synthetic sequences . Using a different analog would lead to different reaction outcomes, altered biological profiles, and ultimately, failed research objectives.

Symmetrical dihalogenated analogs (e.g., 3,6-dibromo) may not provide orthogonal reactivity, limiting sequential coupling options.
Mono-halogenated carbazole derivatives lack a second reactive site, restricting structural diversification.
Changes in halogen position may alter biological activity profiles, such as AhR agonism, impacting biological studies.

Key Differentiators: Comparative Evidence


Orthogonal Reactivity for Sequential Cross-Coupling

3-Bromo-1-chloro-9H-carbazole offers a distinct synthetic advantage over symmetrical dihalogenated analogs like 3,6-dibromo-9H-carbazole. The differing reactivity of the C(sp2)-Br and C(sp2)-Cl bonds allows for sequential, site-selective cross-coupling reactions . This orthogonal reactivity enables the controlled introduction of different functional groups at the 3- and 1- positions without the need for protecting group strategies, a feature not possible with compounds having two identical halogen substituents [1].

Reactivity Profile
Class-level
3-Br (more reactive) / 1-Cl (less reactive) vs Two identical C–Br bonds

Orthogonal vs symmetrical reactivity

Supports sequential, site-selective cross-coupling
Pd-catalyzed cross-coupling context
Medicinal Chemistry Organic Synthesis Materials Science

Crystallographic Confirmation of Core Planarity

A derivative of 3-bromo-1-chloro-9H-carbazole, N-alkylated with a 4-chlorobenzyl group, was synthesized and its structure confirmed by X-ray crystallography. The carbazole ring system is essentially planar, with a mean deviation from planarity of only 0.028 Å [1]. This confirms the retention of the core carbazole planarity, a key feature for applications in materials science and molecular recognition, despite the presence of two different halogen substituents at the 3- and 1- positions.

Core Planarity
Supporting evidence
0.028 Å

Mean deviation from planarity

Carbazole core remains planar after dihalogenation
Single-crystal XRD data
Crystallography Molecular Structure Materials Science

Research and Procurement Applications


Asymmetric Carbazole-Based Drug Candidate Synthesis

Procure 3-bromo-1-chloro-9H-carbazole as a key intermediate for the synthesis of novel, unsymmetrical carbazole-containing drug candidates. Its orthogonal C-Br and C-Cl bonds enable a two-step, site-selective functionalization strategy, allowing for the precise and efficient construction of complex molecular architectures with distinct substituents at the 3- and 1- positions [1]. This avoids the need for tedious protection/deprotection steps required when starting from symmetrical dihalides like 3,6-dibromo-9H-carbazole [2].

Advanced OLED Materials Synthesis

Utilize 3-bromo-1-chloro-9H-carbazole as a building block for creating new host materials or charge-transport layers for OLED devices. The preserved planarity of the carbazole core, confirmed by crystallographic analysis of a close derivative [1], is essential for ensuring efficient π-π stacking and charge carrier mobility. Furthermore, the mixed halogen substituents provide versatile synthetic handles for introducing a wide range of functional groups to tune the electronic and photophysical properties of the final material [2].

Reference Standard for PHCZ Environmental Analysis

Incorporate 3-bromo-1-chloro-9H-carbazole into analytical methods as a reference standard for monitoring mixed halogenated carbazoles (PHCZs) in environmental samples. Research has shown that the biological activity (e.g., AhR agonism) of PHCZs is highly dependent on their specific halogenation pattern [1]. As an emerging class of environmental contaminants with dioxin-like activity, accurate identification and quantification of individual PHCZ congeners, including mixed bromo/chloro species, is critical for toxicological assessment and risk management [2].

Application
Selection Property
Validation Focus
Asymmetric drug candidate synthesis
Orthogonal C–Br / C–Cl reactivity
Site-selective functionalization efficiency
OLED materials synthesis
Preserved core planarity for π-stacking
Charge transport and photophysical tuning
Environmental PHCZ reference standard
Defined mixed-halogen pattern
Congener-specific identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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